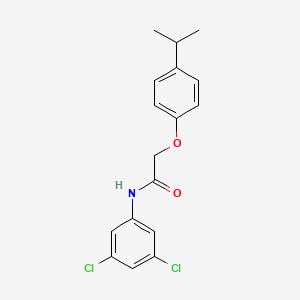![molecular formula C22H19NO2 B5824381 1-[(4-biphenylyloxy)acetyl]indoline](/img/structure/B5824381.png)
1-[(4-biphenylyloxy)acetyl]indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-biphenylyloxy)acetyl]indoline, commonly known as BPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. BPI belongs to the class of indole derivatives, which have been extensively studied for their diverse pharmacological activities. BPI has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.
Mécanisme D'action
The exact mechanism of action of BPI is not fully understood. However, it has been proposed that BPI exerts its pharmacological effects by modulating various signaling pathways in cells. BPI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. BPI has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and regulation of gene expression.
Biochemical and Physiological Effects:
BPI has been shown to exhibit a wide range of biochemical and physiological effects. BPI has been found to reduce inflammation and pain in animal models of inflammatory diseases. BPI has also been shown to inhibit the growth of cancer cells in vitro and in vivo. BPI has been shown to have a protective effect on neurons and to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BPI has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in high purity and yield. BPI has also been shown to have low toxicity in animal models. However, there are some limitations to the use of BPI in lab experiments. BPI is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. Further studies are needed to determine the optimal dosage and administration route for BPI.
Orientations Futures
There are several future directions for the research on BPI. One direction is to further investigate the mechanism of action of BPI and its potential use in the treatment of inflammatory diseases and cancer. Another direction is to study the potential use of BPI in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are also needed to determine the optimal dosage and administration route for BPI in humans.
Méthodes De Synthèse
The synthesis of BPI involves the condensation reaction between 4-biphenylyloxyacetic acid and indoline in the presence of a dehydrating agent such as thionyl chloride. The reaction yields BPI in high purity and yield. The purity of BPI can be further improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
BPI has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer effects. BPI has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. BPI has been shown to have a protective effect on neurons and to improve cognitive function in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-phenylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c24-22(23-15-14-19-8-4-5-9-21(19)23)16-25-20-12-10-18(11-13-20)17-6-2-1-3-7-17/h1-13H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDPOHAQKMQJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5824328.png)
![N-allyl-2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5824331.png)
![1-acetyl-3-(4-pyridinyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B5824342.png)

![2-[(3-nitrobenzoyl)amino]-3-phenylacrylic acid](/img/structure/B5824365.png)


![2-fluorobenzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5824375.png)



![2-[4-(4-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5824397.png)